molecular formula C23H25NO2 B1389492 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline CAS No. 1040688-54-7

3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline

Cat. No. B1389492
CAS RN: 1040688-54-7
M. Wt: 347.4 g/mol
InChI Key: UXUSVNORTCUIAP-UHFFFAOYSA-N
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Description

The compound “3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline” is a complex organic molecule. It likely contains an aniline group (a benzene ring attached to an amine), a benzyloxy group (a benzene ring attached to an oxygen), and a methylphenoxy group (a benzene ring with a methyl group and attached to an oxygen). These groups are likely connected by propyl linkers (chains of three carbon atoms) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the aniline, benzyloxy, and methylphenoxy groups, and their subsequent connection via the propyl linkers. This could involve reactions such as nitration, bromination, Friedel-Crafts alkylation, and others .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the propyl linkers. The exact structure would depend on the specifics of the synthesis process .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. These could include further substitutions on the benzene rings, reactions involving the amine group, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting and boiling points, its solubility in various solvents, its spectral properties, and others .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

Future research could explore new methods of synthesizing this compound, new uses for it, and ways of modifying its structure to alter its properties .

properties

IUPAC Name

N-[2-(3-methylphenoxy)propyl]-3-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c1-18-8-6-13-23(14-18)26-19(2)16-24-21-11-7-12-22(15-21)25-17-20-9-4-3-5-10-20/h3-15,19,24H,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUSVNORTCUIAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)CNC2=CC(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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